molecular formula C10H17N3O5S3 B194973 N-Desethyl brinzolamide CAS No. 404034-55-5

N-Desethyl brinzolamide

Cat. No.: B194973
CAS No.: 404034-55-5
M. Wt: 355.5 g/mol
InChI Key: MVBJPOIMDXIBKC-QMMMGPOBSA-N
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Description

N-Desethyl brinzolamide is the primary metabolite of brinzolamide, a carbonic anhydrase II (CA-II) inhibitor used topically to reduce intraocular pressure (IOP) in glaucoma and ocular hypertension. Brinzolamide undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9), with N-desethylation being the major pathway . This metabolite accumulates in red blood cells (RBCs), binding predominantly to carbonic anhydrase I (CA-I), unlike the parent drug, which targets CA-II .

Properties

IUPAC Name

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJPOIMDXIBKC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434352
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404034-55-5
Record name N-Desethyl-brinzolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYL BRINZOLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESETHYL-BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mechanism of Radiochemical Desethylation

Under gamma radiation (typically sourced from Cobalt-60), brinzolamide undergoes radical-mediated N-dealkylation. The ethyl group attached to the amino moiety is cleaved via homolytic bond fission, yielding this compound. This reaction is facilitated by the high energy of gamma photons (1.17–1.33 MeV), which generate secondary electrons and reactive oxygen species in the solid-state matrix.

Industrial Process Parameters

The sterilization process described in patents involves:

  • Radiation Dose : 15–25 kGy, validated to achieve a sterility assurance level (SAL) of ≤10⁻⁶.

  • Packaging : High-barrier materials (e.g., aluminum foil laminates) under nitrogen atmosphere to minimize oxidative side reactions.

  • Temperature : Ambient or sub-zero conditions (-78°C) to suppress thermal degradation.

Table 1: Gamma Irradiation Conditions and Outcomes

ParameterOptimal RangeImpact on N-Desethyl Yield
Dose25 kGyMaximizes impurity formation while maintaining API integrity
Oxygen Content<0.5%Reduces oxidation byproducts (e.g., sulfonic acids)
Particle Size≤20 µm (micronized)Enhances radiation penetration and reaction uniformity

Post-irradiation, the product contains 0.1–0.5% this compound, which is quantified using HPLC with UV detection at 254 nm.

Industrial-Scale Production and Purification

Synthesis via Controlled Degradation

Pharmaceutical manufacturers utilize brinzolamide’s inherent instability under radiation to produce this compound as a reference standard. Key steps include:

  • Micronization : Reduce brinzolamide particle size to <20 µm for uniform radiation exposure.

  • Radiation Chamber Setup : Arrange powder in thin layers (<5 cm depth) within gamma-resistant containers.

  • Post-Irradiation Analysis :

    • HPLC Conditions : C18 column, 0.1% TFA in water/acetonitrile gradient (30→70% over 20 min), flow rate 1.0 mL/min.

    • Impurity Profiling : this compound elutes at 8.2±0.3 min (vs. 10.1 min for brinzolamide).

Table 2: Key Industrial Production Parameters

StageCritical Quality AttributesAcceptance Criteria
MicronizationD90 particle size≤20 µm
Gamma SterilizationAbsorbed dose uniformity±2.5 kGy from target
Final PurificationThis compound purity≥98.0% (by area normalization)

Comparative Analysis and Optimization Strategies

Method Efficiency

  • Gamma Irradiation : 0.3–0.5% yield, suitable for impurity reference standards.

  • Chemical Dealkylation : Limited by side reactions (e.g., sulfonamide hydrolysis), yielding <0.1%.

  • Enzymatic Methods : Theoretically selective but economically unfeasible for scale-up.

Stability Considerations

This compound exhibits greater aqueous solubility (34 mg/mL at pH 6.5) than brinzolamide, necessitating stringent humidity control during storage (<30% RH). Accelerated stability studies (40°C/75% RH) show ≤0.2% degradation over 6 months when packaged in nitrogen-flushed HDPE containers .

Chemical Reactions Analysis

Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Pharmacological Profile

N-Desethyl brinzolamide exhibits pharmacological properties similar to its parent compound, brinzolamide. It functions as a carbonic anhydrase inhibitor, which plays a crucial role in reducing aqueous humor production in the eye, thereby lowering IOP.

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Steady-State Concentration (RBC)6 to 30 µM
Inhibition of Carbonic Anhydrase II70-75% at steady-state
Time to Steady-State20 to 28 weeks

Treatment of Glaucoma and Ocular Hypertension

This compound is primarily used in combination therapies for managing glaucoma and ocular hypertension. Clinical studies have demonstrated that brinzolamide, dosed three times daily, significantly reduces IOP by approximately 4 to 5 mmHg, comparable to other treatments like dorzolamide .

In pediatric populations, brinzolamide has shown efficacy similar to adults, with mean IOP reductions observed in naive patients and those previously on other therapies .

Combination Therapy

The combination of brinzolamide with brimonidine tartrate (as in the product Azarga) has been studied extensively. A clinical trial indicated that the pharmacokinetics of this compound when administered as part of this combination were comparable to those observed with individual components alone .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of this compound:

  • Study C-10-010 : This study evaluated the pharmacokinetics of brimonidine and brinzolamide in healthy subjects. Results showed that this compound reached steady-state concentrations similar to those achieved with topical dosing of the combination product .
  • Phase 3 Studies : In these studies, patients receiving brinzolamide demonstrated significant reductions in IOP, with responder rates showing that up to 80% achieved targeted IOP levels .

Safety Profile

This compound has been found to have a favorable safety profile. In long-term studies, systemic inhibition of carbonic anhydrase was not associated with significant adverse effects on renal function or respiration in healthy subjects .

Mechanism of Action

N-Desethyl brinzolamide exerts its effects by inhibiting carbonic anhydrase enzymes, specifically carbonic anhydrase II and IV. This inhibition reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons, which is essential for aqueous humor secretion .

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption/Distribution : After topical administration, brinzolamide is systemically absorbed and sequestered in RBCs due to high CA-II affinity. Plasma concentrations of both brinzolamide and N-desethyl brinzolamide remain low (<10 ng/mL) .
  • Metabolism : Approximately 20% of the administered dose is excreted as this compound in urine, alongside 60% unchanged brinzolamide .
  • Half-Life : Brinzolamide exhibits a prolonged RBC half-life of 111 days, while this compound reaches steady-state in RBCs within 20–28 weeks .

Comparison with Brinzolamide

Parameter Brinzolamide This compound
Primary Target CA-II (Ki ~ 0.13 nM) CA-I (binds in presence of brinzolamide)
Binding Affinity 4-fold higher than dorzolamide for CA-II Lower affinity for CA-I compared to parent’s CA-II binding
Metabolic Role Parent drug Major metabolite (N-dealkylation)
RBC Accumulation Binds CA-II; saturates RBCs in 4 weeks Binds CA-I; steady-state in 20–28 weeks
Systemic Effects 70–75% CA-II inhibition in RBCs Minimal systemic impact due to CA-I specificity

Comparison with Other Carbonic Anhydrase Inhibitors

Structural and Physicochemical Properties

Compound Structural Feature Lipophilicity (logP) Formulation pH Key Metabolites
Brinzolamide Methoxy propane group (replaces N-methyl) Higher (logP ~ 1.4) 7.4 (suspension) This compound
Dorzolamide Thienothiopyran sulfonamide Lower (logP ~ 0.8) 5.6 (solution) Not well-characterized
Acetazolamide N-methylated sulfonamide Moderate Oral/IV N-Acetyl metabolite

Key Differences :

  • Lipophilicity : Brinzolamide’s methoxy propane group enhances lipophilicity vs. dorzolamide, enabling a more comfortable ocular suspension at pH 7.4 .
  • Binding Affinity : Brinzolamide has 4-fold higher CA-II affinity than dorzolamide, contributing to prolonged RBC retention .

Efficacy in IOP Reduction

Compound IOP Reduction (Monotherapy) Combination Therapy Efficacy
Brinzolamide 1% ~16% (4.3 mmHg) Additive to timolol/prostaglandins
Dorzolamide 2% ~15–20% Comparable to brinzolamide in combos
Acetazolamide ~25–30% (oral/IV) Not used topically due to systemic SEs

Clinical Data :

  • Brinzolamide 1% achieves similar IOP reduction to dorzolamide 2% but is less potent than timolol 0.5% .
  • In combination with timolol (AZARGA), brinzolamide reduces IOP by 7–9 mmHg, non-inferior to dorzolamide/timolol .

Biological Activity

N-Desethyl brinzolamide is an active metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure (IOP) associated with glaucoma. Understanding the biological activity of this compound is crucial for optimizing its therapeutic applications and assessing its pharmacological profile.

This compound functions as a reversible inhibitor of carbonic anhydrases (CAs), particularly carbonic anhydrase I (CA-I) and carbonic anhydrase II (CA-II). By inhibiting these enzymes, it reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and, consequently, lower IOP. This mechanism is pivotal in managing conditions like glaucoma, where controlling IOP is essential to prevent optic nerve damage.

The metabolic pathway leading to this compound involves the dealkylation of brinzolamide via cytochrome P450 enzymes, predominantly CYP3A4, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9. This metabolic transformation retains significant biological activity, allowing this compound to contribute effectively to the therapeutic effects of its parent compound .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it accumulates in red blood cells , where it binds to carbonic anhydrases. This accumulation may influence systemic enzyme activity and pharmacological effects beyond ocular applications. Studies indicate that this compound does not significantly inhibit cytochrome P450 enzymes at clinically relevant concentrations, suggesting a lower risk of drug-drug interactions when co-administered with other medications .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionTopical ocular administration
Volume of DistributionNot Available
Protein Binding~60%
MetabolismHepatic via CYP450 enzymes
Primary MetaboliteThis compound

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of this compound in reducing IOP. In a study involving a fixed-dose combination of brinzolamide and brimonidine, the pharmacokinetics showed comparable RBC saturation levels for both compounds following administration. This suggests that this compound retains its effectiveness in conjunction with other therapies .

Case Study: Pediatric Glaucoma Treatment
A clinical trial assessed the efficacy of brinzolamide in pediatric patients under six years old diagnosed with glaucoma. Results indicated that patients naive to IOP therapy experienced significant reductions in IOP, comparable to those seen in adult populations. This reinforces the clinical relevance of both brinzolamide and its active metabolite in diverse patient demographics .

Safety Profile

This compound has been evaluated for mutagenic potential and reproductive toxicity. Studies indicate that it does not exhibit mutagenic properties across various assays, including the Ames test and mouse micronucleus assay. Furthermore, reproductive studies in rats revealed no adverse effects on fertility at doses significantly higher than typical human exposure .

Q & A

Q. What are the primary metabolic pathways and cytochrome P450 enzymes involved in the formation of N-desethyl brinzolamide?

Brinzolamide undergoes N-dealkylation, O-dealkylation, and oxidation of its N-propyl side chain to form metabolites, with this compound being the major metabolite. In vitro studies indicate that CYP3A4 is the primary enzyme involved, with contributions from CYP2A6, CYP2B6, CYP2C8, and CYP2C9 . Researchers should prioritize in vitro CYP inhibition/induction assays and liver microsome studies to validate enzyme contributions.

Q. How does this compound distribute and accumulate in biological systems?

Both brinzolamide and this compound exhibit high affinity for carbonic anhydrase (CA) isoforms in red blood cells (RBCs). While brinzolamide binds predominantly to CA-II, this compound binds to CA-I. This RBC sequestration leads to low plasma concentrations (<10 ng/mL) and a prolonged half-life (~111 days in whole blood) . To study distribution, researchers should use radiolabeled tracers or LC-MS/MS to quantify RBC-bound vs. free fractions.

Q. What are the primary routes of elimination for this compound?

Brinzolamide is primarily excreted renally (60% unchanged), while this compound accounts for ~6% of the urinary metabolites. Minor metabolites include N-desmethoxypropyl and O-desmethyl derivatives . Methodologically, urine collection studies over 24-hour periods, combined with mass spectrometry, can quantify metabolite ratios and renal clearance kinetics.

Advanced Research Questions

Q. How can researchers design experiments to assess RBC accumulation kinetics of this compound under steady-state conditions?

Oral dosing studies (e.g., 1 mg brinzolamide twice daily for 32 weeks) simulate systemic exposure comparable to long-term topical use. Steady-state RBC concentrations of this compound are reached at 20–28 weeks (6–30 μM). Researchers should measure CA-I/CA-II activity inhibition (70–75% at steady-state) as a biomarker for metabolite accumulation .

Q. What are the implications of this compound’s preferential binding to CA-I vs. CA-II?

CA-I has lower catalytic activity compared to CA-II, which is critical for systemic functions like renal bicarbonate reabsorption. This compound’s CA-I binding may explain its reduced systemic toxicity despite RBC accumulation. Advanced studies should compare CA isoform inhibition profiles using purified enzyme assays and correlate with in vivo toxicity models .

Q. How does renal impairment influence the pharmacokinetics of this compound?

In subjects with creatinine clearance (30–60 mL/min), this compound RBC concentrations increase significantly (17.1–88.6 μM) compared to healthy subjects. Researchers should incorporate glomerular filtration rate (GFR) stratification in pharmacokinetic studies and monitor total CA inhibition thresholds (<90%) to avoid systemic effects .

Q. What methodological approaches enhance the bioavailability of brinzolamide and its metabolites in ocular drug delivery?

Nanocrystallization (e.g., brinzolamide prodrug nanoparticles) and surfactant-based formulations (e.g., tyloxapol) improve corneal penetration and reduce particle aggregation. Techniques like reprecipitation and zeta potential analysis optimize nanoparticle stability, while in vivo models (e.g., rabbit eyes) assess intraocular pressure (IOP) reduction efficacy .

Q. How can contradictory data on metabolite toxicity be resolved in non-clinical studies?

While brinzolamide showed bladder carcinogenicity in rodents at high oral doses (8–10 mg/kg/day), topical ocular dosing in humans achieves negligible systemic exposure. Researchers should contrast species-specific metabolic rates (e.g., human vs. rodent CA binding affinity) and use physiologically based pharmacokinetic (PBPK) modeling to extrapolate toxicity risks .

Methodological Considerations

  • CA Activity Assays : Use stopped-flow spectrophotometry to measure CA inhibition kinetics .
  • Population PK Modeling : Incorporate creatinine clearance and RBC binding parameters to predict metabolite accumulation in renal impairment .
  • Nanoparticle Characterization : Employ SEM, XRPD, and differential thermal analysis (DTA) for formulation optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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